molecular formula C5H9ClO2 B1596187 2-(2-Chloroethyl)-1,3-dioxolane CAS No. 4362-36-1

2-(2-Chloroethyl)-1,3-dioxolane

Cat. No.: B1596187
CAS No.: 4362-36-1
M. Wt: 136.58 g/mol
InChI Key: GBKZPLIJKMRYTE-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring substituted with a 2-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-1,3-dioxolane typically involves the reaction of ethylene oxide with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions generally include:

    Temperature: 50-70°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Common solvents include dichloromethane or toluene

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction parameters and higher yields. The use of fixed-bed reactors with solid acid catalysts is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amines.

    Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives.

    Reduction: Reduction reactions can lead to the formation of ethyl-substituted dioxolanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include hydroxyl-substituted dioxolanes, alkoxy-substituted dioxolanes, and amino-substituted dioxolanes.

    Oxidation: Oxidized dioxolane derivatives.

    Reduction: Ethyl-substituted dioxolanes.

Scientific Research Applications

2-(2-Chloroethyl)-1,3-dioxolane is a chemical compound with the molecular formula C5H9ClO2C_5H_9ClO_2 . While specific applications of this compound are not extensively detailed in the provided search results, the information available allows for insights into its potential and related uses.

General Information

  • Chemical Structure and Properties this compound is listed in PubChem, which provides its structure, chemical names, physical and chemical properties .

Potential Applications

  • Intermediate in Chemical Synthesis this compound can serve as an intermediate in the preparation of substituted amides .
  • Production of 2-Halomethyl-1,3-Cyclic Acetals It is related to the production of 2-halomethyl-1,3-cyclic acetals, useful as intermediates for synthesizing substituted amides .
  • Herbicides Dioxolane-substituted amides, which can be synthesized using 2-halomethyl-1,3-cyclic acetals, are reported as useful as herbicides .
  • Crop Protection Dioxolan- or dioxane-2-ylmethyl substituted 2,2-dichloroacetamides can be used as antidotes to protect crops from the phytotoxic effect of active thiolcarbamate herbicides .
  • Polymer Preparation 1,3-Dioxolane can be used in the preparation of organic polymeric compounds . For example, a reaction mixture of di(β-chloroethyl) formal, 1,3-dioxolane, and sulfuric acid can be heated to produce a polymer .
  • Synthesis of 2-Aminothiazole Derivatives 2-Aminothiazoles are synthesized using chloroacetyl chloride, which can be used to create a variety of compounds with biological activities .

Synthesis Methods

  • Halogenation of Vinyl Acetate 2-Chloromethyl-1,3-dioxolane can be produced by chlorinating vinyl acetate to produce 1,2-dihaloethyl acetate, which is then mixed with a lower aliphatic diol .
  • Reaction Conditions The halogenation of vinyl acetate is preferably done with chlorine at low temperatures (below 10°C) to improve the yield of 1,2-dihaloethyl acetate .
  • Exchange Reaction An exchange reaction, which may take from 0.5 to 72 hours depending on the temperature, is performed to complete the synthesis .

Example Synthesis Procedure

  • Chlorination : Vinyl acetate is chlorinated at 0°–5°C to produce 1,2-dichloroethyl acetate.
  • Mixing with Ethylene Glycol : Ethylene glycol is mixed with the first reaction mixture and warmed to room temperature to form 2-chloromethyl-1,3-dioxolane and acyclic ester by-products, including 2-chloroethyl acetate.
  • Azeotropic Distillation : Benzene is added, and the mixture is heated to about 70°C to remove the benzene-water azeotrope.
  • Neutralization : An aqueous solution of sodium hydroxide is added, and the mixture is stirred for about 2 hours at about 50°C.
  • Phase Separation : The aqueous and organic phases are separated.
  • Distillation : The organic phase is distilled to remove benzene and other volatile organic compounds, producing 2-chloromethyl-1,3-dioxolane of improved purity.

Related Compounds

  • 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane : This compound is listed in the Encyclopedia of Reagents for Organic Synthesis .
  • 2-(2-Chloroethyl)-2-methyl-1,3-dioxolane : This is another dioxolane derivative, with some studies investigating the biological activity of dioxolanes.

Safety and Handling

  • Proper laboratory practices and safety measures should be followed when handling this compound, including wearing protective equipment and ensuring adequate ventilation .

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-1,3-dioxolane involves its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. This reactivity is crucial for its role in organic synthesis and medicinal chemistry. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethanol: Similar in structure but lacks the dioxolane ring.

    Bis(2-chloroethyl) ether: Contains two 2-chloroethyl groups but no dioxolane ring.

    2-Chloroethyl vinyl ether: Contains a vinyl group instead of a dioxolane ring.

Uniqueness

2-(2-Chloroethyl)-1,3-dioxolane is unique due to the presence of both the 2-chloroethyl group and the dioxolane ring

Biological Activity

2-(2-Chloroethyl)-1,3-dioxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and implications in pharmacology, drawing from various research findings and case studies.

  • Molecular Formula : C₅H₈ClO₂
  • Molecular Weight : 151.57 g/mol
  • CAS Number : 35573-93-4

Synthesis

The synthesis of this compound typically involves the reaction of chlorinated compounds with dioxolane derivatives. The process can be optimized for yield and purity using various catalytic methods.

Biological Activity Overview

Research indicates that compounds containing the 1,3-dioxolane structure exhibit a wide range of biological activities, including antibacterial , antifungal , and anticancer properties. The specific biological activities of this compound have been explored in several studies.

Antibacterial Activity

A study assessing various 1,3-dioxolanes found that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds displayed effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent activity (Table 1) .

CompoundBacteria TestedMIC (µg/mL)
This compoundS. aureus625–1250
P. aeruginosa500–1000
E. faecalis625

Antifungal Activity

The antifungal properties of this compound were also evaluated against Candida albicans. The compound demonstrated significant antifungal activity, with effective concentrations comparable to established antifungal agents .

Anticancer Activity

Emerging research suggests that dioxolane derivatives may possess anticancer properties. A study on structural analogs indicated that modifications to the dioxolane ring could enhance cytotoxicity against cancer cell lines . The structure-activity relationship (SAR) analysis revealed that certain substitutions could lead to increased potency.

Case Studies

Several case studies have highlighted the biological relevance of dioxolanes:

  • Antibacterial Efficacy : In a comparative study of various dioxolanes, it was found that those with specific substituents showed enhanced antibacterial activity against resistant strains of bacteria .
  • Cytotoxicity Against Cancer Cells : Research involving human glioma cell lines demonstrated that certain dioxolane derivatives exhibited significant cytotoxic effects, suggesting potential use in cancer therapy .

Properties

IUPAC Name

2-(2-chloroethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKZPLIJKMRYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195892
Record name 2-(2-Chloroethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4362-36-1
Record name 2-(2-Chloroethyl)-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4362-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloroethyl)-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004362361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Chloroethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chloroethyl)-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.229
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(2-CHLOROETHYL)-1,3-DIOXOLANE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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